

Comparative study of the spectroscopic properties of 2,6-Dimethyloctane and its isomers

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Compound of Interest

Compound Name: 2,6-Dimethyloctane

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A Comparative Spectroscopic Study of 2,6-Dimethyloctane and Its Isomers

A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic differentiation of non-polar alkanes.

This guide provides a comparative analysis of the spectroscopic properties of **2,6-dimethyloctane** and its structural isomers, 3,5-dimethyloctane and 2,5-dimethyloctane. Understanding the subtle differences in the spectral outputs of these closely related non-polar alkanes is crucial for their unambiguous identification in complex mixtures, a common challenge in petrochemical analysis, drug impurity profiling, and metabolism studies. This report presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the structure-spectra relationship.

Spectroscopic Data Comparison

The structural variations among **2,6-dimethyloctane**, 3,5-dimethyloctane, and 2,5-dimethyloctane, specifically the positioning of the methyl branches along the octane backbone, give rise to distinct spectroscopic signatures. These differences are most apparent in their NMR spectra, due to the unique magnetic environments of the carbon and hydrogen atoms in each isomer, and in their mass spectra, which reveal characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon and proton signals in the ^{13}C and ^1H NMR spectra, respectively, directly reflects the molecular symmetry of each isomer.

Table 1: ^1H NMR Spectroscopic Data of Dimethyloctane Isomers[1]

Compound	Chemical Shift (δ) ppm & Multiplicity
2,6-Dimethyloctane	$\sim 0.8\text{-}0.9$ (m), $\sim 1.1\text{-}1.3$ (m), ~ 1.5 (m)
3,5-Dimethyloctane	$\sim 0.8\text{-}0.9$ (m), $\sim 1.1\text{-}1.4$ (m)
2,5-Dimethyloctane	$\sim 0.8\text{-}0.9$ (m), $\sim 1.1\text{-}1.4$ (m)

Note: Due to the complexity of the overlapping signals in the aliphatic region, specific peak assignments are challenging without higher-dimensional NMR experiments. The data presented represents the general regions of proton resonances.

Table 2: ^{13}C NMR Spectroscopic Data of Dimethyloctane Isomers[2][3]

Compound	Number of Unique Carbon Signals	Chemical Shift (δ) ppm
2,6-Dimethyloctane	7	~ 11.4 , ~ 19.8 , ~ 22.9 , ~ 25.4 , ~ 30.1 , ~ 34.8 , ~ 42.1
3,5-Dimethyloctane	6	~ 11.2 , ~ 14.3 , ~ 20.3 , ~ 29.5 , ~ 33.8 , ~ 39.4
2,5-Dimethyloctane	7	~ 14.2 , ~ 19.5 , ~ 22.9 , ~ 28.7 , ~ 32.1 , ~ 36.9 , ~ 44.3

Infrared (IR) Spectroscopy

The IR spectra of these alkanes are, as expected, dominated by C-H stretching and bending vibrations. While the overall patterns are similar, subtle differences in the fingerprint region (below 1500 cm^{-1}) can be used for differentiation.

Table 3: Key IR Absorption Bands for Dimethyloctane Isomers[4][5][6][7]

Compound	C-H Stretching (cm ⁻¹)	C-H Bending (cm ⁻¹)
2,6-Dimethyloctane	~2870-2960	~1465, ~1375
3,5-Dimethyloctane	~2870-2960	~1460, ~1380
2,5-Dimethyloctane	~2870-2960	~1465, ~1370

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alkanes results in extensive fragmentation. The relative abundances of these fragment ions are highly dependent on the stability of the resulting carbocations, providing a unique fingerprint for each isomer.

Table 4: Major Fragment Ions (m/z) in the Mass Spectra of Dimethyloctane Isomers[2][8][9]

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z) and their Relative Intensities
2,6-Dimethyloctane	142 (low abundance)	43, 57, 71, 85
3,5-Dimethyloctane	142 (low abundance)	43, 57, 71, 99
2,5-Dimethyloctane	142 (low abundance)	43, 57, 71, 85, 99

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of the neat liquid alkane is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 10 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
- ^{13}C NMR Spectroscopy: Spectra are acquired on the same instrument, typically with proton decoupling. A spectral width of approximately 200 ppm is used with a longer relaxation delay (e.g., 5 seconds) to ensure quantitative signals for all carbon environments. Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

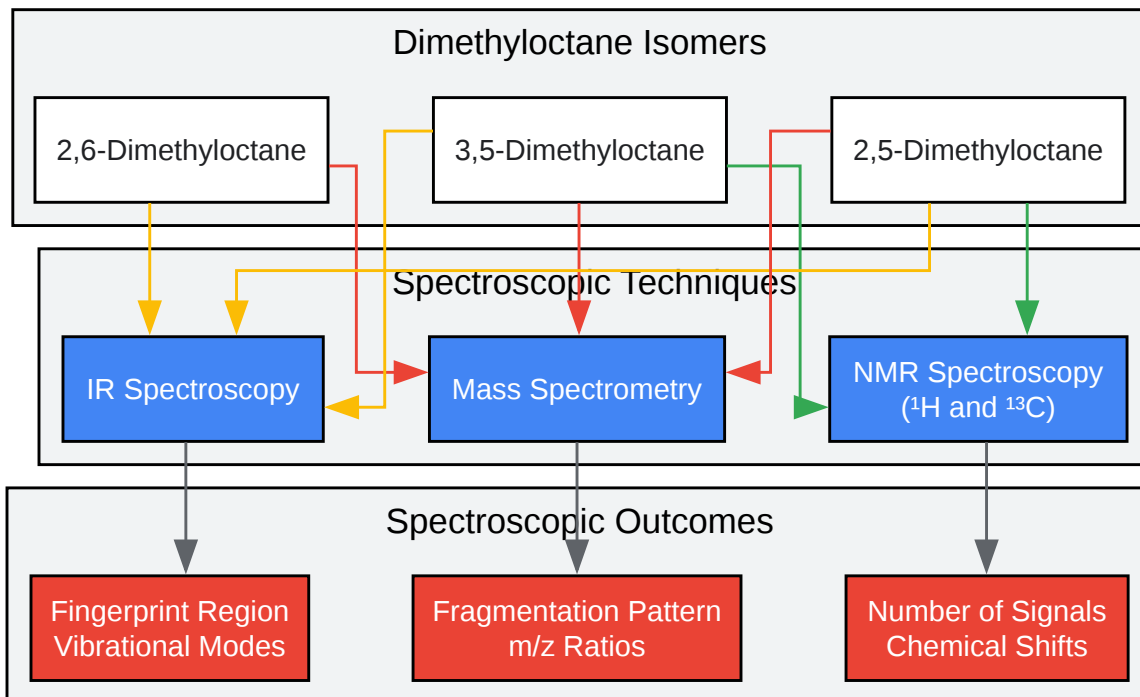
Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A small volume of a dilute solution of the analyte in a volatile solvent (e.g., hexane) is injected into the GC. The different isomers are separated on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode over a mass range of m/z 30-200. The ionization energy is typically set to 70 eV.

Structure-Spectra Relationship

The following diagram illustrates the relationship between the isomeric structures of the dimethyloctanes and the key spectroscopic techniques used for their characterization. The structural differences directly influence the outcomes of the spectroscopic analyses, allowing for their differentiation.

Structure-Spectroscopy Relationship of Dimethyloctane Isomers



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Caption: Logical workflow for the comparative spectroscopic analysis of dimethyloctane isomers.

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